2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves several steps. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a ligand in metal coordination studies, helping to understand metal ion interactions in biological systemsIndustrially, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their biological availability. This interaction can influence various biochemical pathways, including those involved in enzyme activity and signal transduction .
Comparison with Similar Compounds
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid can be compared to other similar compounds, such as 4-fluoronitrobenzene and aminocaproic acid. While these compounds share some structural similarities, they differ in their chemical properties and applications. For instance, 4-fluoronitrobenzene is primarily used in the synthesis of fungicides, whereas aminocaproic acid is an antifibrinolytic agent used to reduce bleeding . The unique combination of functional groups in 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid makes it particularly valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,19H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWAXSGNKZKEGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Cl)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Cl)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.